molecular formula C19H22N2O B11417660 2-(4-methoxybenzyl)-1-(2-methylpropyl)-1H-benzimidazole

2-(4-methoxybenzyl)-1-(2-methylpropyl)-1H-benzimidazole

Cat. No.: B11417660
M. Wt: 294.4 g/mol
InChI Key: JOLBOACXGARQKQ-UHFFFAOYSA-N
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Description

2-[(4-METHOXYPHENYL)METHYL]-1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOLE is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents. This compound, in particular, has a unique structure that combines a methoxyphenyl group with a benzimidazole core, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-METHOXYPHENYL)METHYL]-1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOLE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzyl chloride and 2-methylpropylamine.

    Formation of Benzimidazole Core: The benzimidazole core is formed through a cyclization reaction involving o-phenylenediamine and an appropriate aldehyde or ketone.

    Substitution Reaction: The methoxyphenyl group is introduced through a substitution reaction, where 4-methoxybenzyl chloride reacts with the benzimidazole core in the presence of a base such as potassium carbonate.

    Final Product: The final product, 2-[(4-METHOXYPHENYL)METHYL]-1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOLE, is obtained after purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(4-METHOXYPHENYL)METHYL]-1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, where the methoxy group may be converted to a hydroxyl group or further oxidized to a carboxyl group.

    Reduction: Reduction reactions can convert the benzimidazole core to a more saturated structure, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or benzimidazole core are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve bases like potassium carbonate (K2CO3) or acids like hydrochloric acid (HCl) as catalysts.

Major Products Formed

    Oxidation: Formation of hydroxyl or carboxyl derivatives.

    Reduction: Formation of more saturated benzimidazole derivatives.

    Substitution: Formation of various substituted benzimidazole derivatives with different functional groups.

Scientific Research Applications

2-[(4-METHOXYPHENYL)METHYL]-1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOLE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating infections and cancer.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-[(4-METHOXYPHENYL)METHYL]-1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

    2-[(4-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOLE: Lacks the 2-methylpropyl group, which may affect its biological activity.

    2-[(4-HYDROXYPHENYL)METHYL]-1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOLE: Contains a hydroxyl group instead of a methoxy group, potentially altering its reactivity and biological properties.

    2-[(4-METHOXYPHENYL)METHYL]-1-(2-ETHYLPROPYL)-1H-1,3-BENZODIAZOLE: Has an ethyl group instead of a methyl group, which may influence its chemical and biological behavior.

Uniqueness

2-[(4-METHOXYPHENYL)METHYL]-1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOLE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxyphenyl and 2-methylpropyl groups may enhance its interaction with molecular targets and improve its pharmacokinetic properties.

Properties

Molecular Formula

C19H22N2O

Molecular Weight

294.4 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methyl]-1-(2-methylpropyl)benzimidazole

InChI

InChI=1S/C19H22N2O/c1-14(2)13-21-18-7-5-4-6-17(18)20-19(21)12-15-8-10-16(22-3)11-9-15/h4-11,14H,12-13H2,1-3H3

InChI Key

JOLBOACXGARQKQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=CC=CC=C2N=C1CC3=CC=C(C=C3)OC

Origin of Product

United States

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